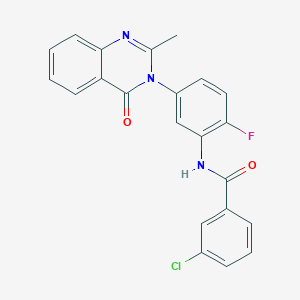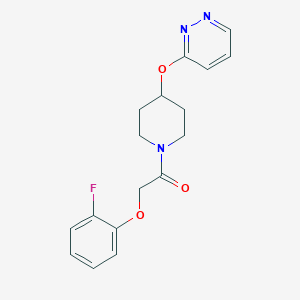![molecular formula C16H14N3NiO3- B2473107 [N-[1-[2-(2-Pyridylcarboxamido)phenyl]ethylidene]glycinato]nickel CAS No. 264921-97-3](/img/structure/B2473107.png)
[N-[1-[2-(2-Pyridylcarboxamido)phenyl]ethylidene]glycinato]nickel
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[N-[1-[2-(2-Pyridylcarboxamido)phenyl]ethylidene]glycinato]nickel” is a chemical compound with the molecular formula C16H13N3NiO3 . It is a solid substance that appears as a light yellow to brown powder or crystal .
Molecular Structure Analysis
The molecular weight of this compound is 353.99 . The exact structure can be represented by the SMILES string:CC(=NCC(=O)O)C1=CC=CC=C1[N-]C(=O)C2=CC=CC=N2.[Ni] . Physical and Chemical Properties Analysis
This compound is soluble in chloroform .Scientific Research Applications
Pyridinecarboxamidato-Nickel(II) Complexes
- Synthesis and Reactivity : These complexes, including those with a pyridylcarboxamido component, are noted for their synthesis and reactivity towards ethylene, which is crucial in the context of polymerization catalysts (Lee, Bu, & Bazan, 2001).
Nickel(II) Complexes with Ethylene Oligomerization
- Catalytic Applications : Nickel complexes chelated by pyridinedicarboxamide demonstrate significant catalytic activity in ethylene oligomerization, revealing their potential in industrial applications (Zhang, Liu, Li, Ye, & Li, 2016).
2-Iminopyridylnickel Halide Complexes
- Polymerization Catalysts : These complexes are significant as they exhibit high activities towards ethylene polymerization, producing branched polyethylenes with narrow polydispersity, which is important for material science and engineering (Sun, Song, Li, Redshaw, Hao, Li, & Wang, 2012).
Novel Ni Catalysts for Methane Decomposition
- Hydrogen and Carbon Nanofibers Production : Nickel catalysts, including those with pyridylcarboxamido-like structures, have been shown to be effective in methane decomposition to hydrogen and carbon nanofibers, indicating their potential in energy and materials research (Li, Zhang, Xie, Liu, Xu, & Shen, 2006).
Ultrahigh Capacitance of Amorphous Nickel Phosphate
- Supercapacitor Applications : Research on nickel phosphate (Ni3(PO4)2) as an electrode material for supercapacitors indicates the potential of nickel-based compounds in energy storage applications (Omar, Numan, Duraisamy, Bashir, Ramesh, & Ramesh, 2016).
Safety and Hazards
This compound is classified as dangerous. It may cause damage to organs through prolonged or repeated exposure, may cause an allergic skin reaction, may cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause cancer . Proper safety precautions should be taken when handling this compound, including wearing protective gloves, clothing, eye protection, and face protection .
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for [N-[1-[2-(2-Pyridylcarboxamido)phenyl]ethylidene]glycinato]nickel involves the reaction of nickel chloride with glycine and 2-(2-pyridylcarboxamido)benzaldehyde in the presence of a base to form the desired product.", "Starting Materials": [ "Nickel chloride", "Glycine", "2-(2-pyridylcarboxamido)benzaldehyde", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Dissolve nickel chloride in water to form a solution.", "Add glycine to the nickel chloride solution and stir until dissolved.", "Add 2-(2-pyridylcarboxamido)benzaldehyde to the solution and stir for several hours.", "Add a base (e.g. sodium hydroxide) to the solution to adjust the pH to around 8-9.", "Heat the solution to around 60-70°C and stir for several hours.", "Allow the solution to cool and filter the resulting solid.", "Wash the solid with water and dry in a vacuum oven to obtain the final product." ] } | |
CAS No. |
264921-97-3 |
Molecular Formula |
C16H14N3NiO3- |
Molecular Weight |
354.99 g/mol |
IUPAC Name |
[2-[N-(carboxymethyl)-C-methylcarbonimidoyl]phenyl]-(pyridine-2-carbonyl)azanide;nickel |
InChI |
InChI=1S/C16H15N3O3.Ni/c1-11(18-10-15(20)21)12-6-2-3-7-13(12)19-16(22)14-8-4-5-9-17-14;/h2-9H,10H2,1H3,(H2,18,19,20,21,22);/p-1 |
InChI Key |
FWLGSJHKMDCFKF-UHFFFAOYSA-M |
SMILES |
CC(=NCC(=O)O)C1=CC=CC=C1[N-]C(=O)C2=CC=CC=N2.[Ni] |
Canonical SMILES |
CC(=NCC(=O)O)C1=CC=CC=C1[N-]C(=O)C2=CC=CC=N2.[Ni] |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(3-methoxyphenyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine](/img/structure/B2473030.png)
![[(3S,4R)-4-(4-Chlorophenyl)pyrrolidin-3-yl]-methanol hydrochloride](/img/no-structure.png)

![8-[(3,4-Dichlorophenyl)methylsulfanyl]-1,3,9-trimethylpurine-2,6-dione](/img/structure/B2473035.png)
![2-imino-10-methyl-N-(4-methylbenzyl)-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2473036.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2473037.png)
![3-Tert-butyl-6-[[1-(3-methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]pyridazine](/img/structure/B2473038.png)


![2-Cyclopropyl-4-[(4,4-difluorocyclohexyl)oxy]pyrimidine](/img/structure/B2473044.png)
![N-(2,3-dimethoxybenzyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2473046.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[2-(methoxymethyl)phenyl]propanamide](/img/structure/B2473047.png)
